4-(2-Methoxybenzene-1-sulfonyl)phenol
Description
Significance within Sulfonylphenol Chemistry and Organic Synthesis Research
The sulfonylphenol moiety is a key structural motif in organic chemistry due to the combined functionalities of the electron-withdrawing sulfonyl group and the versatile phenol (B47542) group. The sulfonyl group acts as a powerful electron-withdrawing agent, which can influence the acidity of the phenolic proton and the reactivity of the aromatic rings. This electronic feature is pivotal in modulating the biological activity and physical properties of the molecule.
In organic synthesis, sulfonylphenols serve as valuable precursors for more complex molecules. The phenol group can be readily converted into an ether or an ester, and it can participate in various coupling reactions. mdma.ch The sulfonyl group itself is a stable and robust linker, but it can also be involved in specific chemical transformations, such as the Ramberg–Bäcklund reaction. The synthesis of sulfonylphenol derivatives is typically achieved by reacting a phenol with a corresponding sulfonyl chloride, a method that allows for the creation of a diverse library of compounds with varied substitution patterns on the aromatic rings. mdma.chnih.gov The study of specific isomers like 4-(2-Methoxybenzene-1-sulfonyl)phenol contributes to a deeper understanding of how substituent placement affects molecular properties and reactivity.
Overview of Sulfone and Phenol Derivatives in Chemical Literature
Both sulfone and phenol derivatives are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in approved pharmaceutical agents and biologically active compounds. bldpharm.com
Sulfone Derivatives: The sulfone group (R-S(=O)₂-R') is present in a wide range of therapeutic agents. britannica.com These organosulfur compounds are noted for their chemical stability and their ability to act as hydrogen bond acceptors. The diaryl sulfone framework, in particular, is a cornerstone of various drugs, most notably in the class of antibiotics like Dapsone, which has been used in the treatment of leprosy. The biological significance of sulfones extends to antimicrobial, anti-inflammatory, anticancer, and antiviral activities. Current time information in Seattle, WA, US. The development of novel sulfone-containing molecules remains an active area of research in the quest for new therapeutic agents. Current time information in Seattle, WA, US.
Phenol Derivatives: Phenolic compounds are a vast and diverse class of natural and synthetic molecules characterized by a hydroxyl group attached to an aromatic ring. unacademy.com This functional group is a key determinant of their biological activity, particularly their antioxidant properties. bldpharm.com Phenols are ubiquitous in nature, found in plants, and are responsible for the health benefits associated with many foods and medicinal herbs. bldpharm.com In pharmaceuticals, the phenol moiety is a common feature in drugs spanning various therapeutic areas, including analgesics, anticancer agents, and cardiovascular medicines. bldpharm.com Its ability to engage in hydrogen bonding makes it a critical component for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net
The combination of these two important pharmacophores in the structure of this compound suggests a potential for interesting chemical and biological properties, warranting further investigation within the field of organic and medicinal chemistry.
Data on Related Sulfonylphenol Compounds
Since specific experimental data for this compound is not available, the table below presents information on structurally related sulfonylphenol compounds to provide context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features/Applications |
| 4,4'-Sulfonyldiphenol | 80-09-1 | C₁₂H₁₀O₄S | 250.27 | Known as Bisphenol S, used in polymers and epoxy resins. bldpharm.com |
| 4-((4-Methoxyphenyl)sulfonyl)phenol | 98116-80-4 | C₁₃H₁₂O₄S | 264.30 | Isomer of the title compound, available as a chemical intermediate. bldpharm.com |
| 4-(Methylsulfonyl)phenol | 14763-60-1 | C₇H₈O₃S | 172.20 | A simpler sulfonylphenol, used in synthetic chemistry. nih.gov |
| 2-[(4-Hydroxyphenyl)sulfonyl]phenol | 5397-34-2 | C₁₂H₁₀O₄S | 250.27 | Isomer of Bisphenol S. cas.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
52714-80-4 |
|---|---|
Molecular Formula |
C13H12O4S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C13H12O4S/c1-17-12-4-2-3-5-13(12)18(15,16)11-8-6-10(14)7-9-11/h2-9,14H,1H3 |
InChI Key |
QFQRDOZFADRFSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 4 2 Methoxybenzene 1 Sulfonyl Phenol
Reactivity of the Sulfonyl Moiety
The diaryl sulfone structure is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two aryl groups. This arrangement renders the sulfonyl group highly oxidized and generally stable, with a significant electron-withdrawing effect on both aromatic rings. nih.gov
Nucleophilic Processes at the Sulfonyl Center
The sulfur atom in the sulfonyl group (SO₂) is highly electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms. This electropositivity makes the sulfur center a potential target for nucleophilic attack. researchgate.net While direct nucleophilic substitution at the sulfur atom of a diaryl sulfone, leading to the cleavage of a carbon-sulfur bond, is a challenging transformation due to the stability of the C-S bond, such reactions can be achieved under specific conditions, often involving potent nucleophiles or transition-metal catalysis.
The general mechanism involves the addition of a nucleophile to the sulfur atom, forming a transient pentacoordinate sulfur intermediate. The departure of one of the aryl groups as a leaving group completes the substitution. However, for diaryl sulfones, the aryl groups are poor leaving groups, making this process energetically unfavorable compared to reactions at other sites in the molecule. More commonly, the sulfonyl group influences the reactivity of adjacent positions. acs.org
Reductive Transformations
In contrast to its oxidative stability, the sulfonyl group can undergo reduction. These transformations typically require strong reducing agents and can lead to the formation of sulfoxides or sulfides, involving the sequential removal of the sulfonyl oxygens. The complete reduction of a diaryl sulfone to a diaryl sulfide (B99878) is a known transformation but often demands harsh reaction conditions. psu.edu
Several reagent systems have been developed for the reduction of sulfones. psu.eduthieme-connect.com The choice of reagent can sometimes allow for selective reduction. For instance, milder reducing agents might convert the sulfone to a sulfoxide, whereas more powerful systems are required for the complete deoxygenation to the sulfide.
| Reducing Agent/System | Product | Typical Conditions | Reference |
|---|---|---|---|
| LiAlH₄-TiCl₄ | Diaryl Sulfide | Tetrahydrofuran (THF), room temperature | psu.edu |
| B(C₆F₅)₃ / Hydrosilane (e.g., Et₃SiH) | Diaryl Sulfide | Catalytic B(C₆F₅)₃, stoichiometric silane | thieme-connect.com |
| Samarium(II) Iodide (SmI₂) | Diaryl Sulfide | THF, often with an additive like HMPA | psu.edu |
| DIBAL-H | Diaryl Sulfide | High temperatures | Generic sulfone reduction knowledge |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a highly reactive site, capable of participating in a variety of chemical transformations. It can act as a nucleophile, an acid, and is a powerful activating group for electrophilic substitution on the attached phenol (B47542) ring.
Esterification and Etherification Reactions
The hydroxyl group of 4-(2-Methoxybenzene-1-sulfonyl)phenol can be readily acylated or alkylated to form the corresponding esters and ethers.
Esterification is typically achieved by reacting the phenol with a carboxylic acid, acid chloride, or anhydride (B1165640). rug.nl Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. researchgate.net Alternatively, reaction with a more reactive acylating agent like an acyl chloride or anhydride in the presence of a base (e.g., pyridine (B92270), triethylamine) provides a high-yielding route to the ester.
Etherification , most commonly performed via the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group with a base (e.g., NaOH, K₂CO₃) to form the more nucleophilic phenoxide ion. This is followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding aryl ether. core.ac.ukgoogle.com Various catalysts can also facilitate the etherification of phenols with alcohols. researchgate.net
| Transformation | Reagents | Catalyst/Base | General Product | Reference |
|---|---|---|---|---|
| Esterification (Fischer) | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | Aryl Ester | rug.nl |
| Esterification | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Pyridine or Triethylamine | Aryl Ester | researchgate.net |
| Etherification (Williamson) | Alkyl Halide (R'-X) | Base (e.g., K₂CO₃, NaOH) | Aryl Ether | google.comgoogle.com |
| Catalytic Etherification | Alcohol (R'-OH) | Various catalysts (e.g., supported metals) | Aryl Ether | researchgate.net |
Electrophilic Aromatic Substitution on the Phenol Ring
The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. mlsu.ac.in In this compound, the para position is blocked by the sulfonyl group. Therefore, electrophilic aromatic substitution is expected to occur at the positions ortho to the hydroxyl group (C3 and C5).
Complexation with Metal Ions as Ligands
The structure of this compound, featuring a phenolic hydroxyl group and two sulfonyl oxygen atoms, presents multiple potential coordination sites for metal ions. The phenolic oxygen, upon deprotonation, becomes a strong Lewis base and is the most probable site for binding to a metal center. This behavior is characteristic of phenol-containing ligands, which are widely used in coordination chemistry. mdpi.comsbmu.ac.ir
The oxygen atoms of the sulfonyl group also possess lone pairs of electrons and could, in principle, coordinate to a metal ion. However, the sulfonyl group is generally considered a weak coordinating agent. Coordination, if it occurs, could lead to the formation of chelate rings, potentially involving the phenolic oxygen and one of the sulfonyl oxygens, depending on the conformational flexibility of the molecule and the nature of the metal ion. Such chelation would result in a more stable metal complex compared to simple monodentate coordination. Studies on related Schiff base ligands derived from substituted phenols demonstrate a strong tendency to coordinate with transition metals like Cu(II), Co(II), Mn(II), and Zn(II) through the deprotonated phenolic oxygen and an imine nitrogen. mdpi.comresearchgate.net This suggests that this compound would likely act as an effective ligand, primarily through its phenolate (B1203915) group.
| Coordination Mode | Donor Atom(s) | Description | Plausibility |
|---|---|---|---|
| Monodentate | Phenolic Oxygen | The deprotonated phenolic oxygen acts as a single point of attachment to the metal ion. | High |
| Bidentate (Chelating) | Phenolic Oxygen and one Sulfonyl Oxygen | Both the phenolate and one sulfonyl oxygen coordinate to the same metal center, forming a stable chelate ring. | Moderate |
| Bridging | Phenolic Oxygen and/or Sulfonyl Oxygen | The ligand links two or more metal centers, with the phenolate and sulfonyl groups coordinating to different metals. | Possible in Polynuclear Complexes |
Reactivity of the Methoxyaryl Ring
The reactivity of the two aromatic rings in this compound is governed by the electronic effects of their respective substituents. The diaryl sulfone structure contains a phenol ring and a 2-methoxybenzene ring, linked by the electron-withdrawing sulfonyl group.
Electrophilic Aromatic Substitution Patterns (e.g., Nitration)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) derivatives. google.com The position of substitution on each ring of this compound is directed by the combined influence of the activating hydroxyl/methoxy (B1213986) groups and the deactivating sulfonyl group.
Phenol Ring: This ring is substituted with a hydroxyl group (-OH) at position 4 and the sulfonyl group (-SO₂R) at position 1. The -OH group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The sulfonyl group is strongly deactivating and a meta-director. In this case, the positions ortho to the hydroxyl group (positions 3 and 5) are also meta to the sulfonyl group. Therefore, electrophilic attack, such as nitration, is strongly favored at positions 3 and 5. Nitration of phenols can often proceed under milder conditions than for benzene, sometimes using dilute nitric acid. google.commasterorganicchemistry.com
Methoxyaryl Ring: This ring has a methoxy group (-OCH₃) at position 2 and is attached to the deactivating sulfonyl bridge at position 1. The methoxy group is also a strong activating, ortho-, para-directing group. It will direct incoming electrophiles to positions 4 and 6 (para and ortho, respectively). Position 3 is also ortho to the sulfonyl attachment point.
Competition between the two rings would likely favor substitution on the more activated ring. Although both -OH and -OCH₃ are strong activators, the direct influence of the strongly deactivating sulfonyl group on both rings complicates prediction without experimental data. However, substitution on the phenol ring at the positions ortho to the hydroxyl group is a highly probable outcome.
| Substituent | Ring | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -OH (Hydroxyl) | Phenol | Strongly Activating | Ortho, Para |
| -SO₂R (Sulfonyl) | Phenol & Methoxyaryl | Strongly Deactivating | Meta |
| -OCH₃ (Methoxy) | Methoxyaryl | Strongly Activating | Ortho, Para |
Intramolecular Interactions and Their Influence on Reactivity and Conformation
The three-dimensional structure and reactivity of this compound are significantly influenced by non-covalent intramolecular interactions, particularly hydrogen bonding. nih.gov Due to the rotational freedom around the sulfur-carbon bonds, the molecule can adopt various conformations.
A key potential interaction is an intramolecular hydrogen bond between the hydrogen atom of the phenolic hydroxyl group and one of the electronegative oxygen atoms of the sulfonyl group. For this to occur, the molecule must adopt a specific conformation that brings these two groups into close proximity. The formation of such a bond would create a large pseudo-ring structure. Studies on related molecules, such as ortho-(arylsulfonamido)benzamides, have confirmed the presence of stable, six-membered intramolecular hydrogen-bonded rings involving a sulfonyl oxygen. nih.gov
The existence of such an intramolecular hydrogen bond would have several important consequences:
Conformational Rigidity: The hydrogen bond would lock the molecule into a more rigid, stable conformation, restricting rotation around the S-C bonds. colostate.edu
Physicochemical Properties: Intramolecular hydrogen bonding can mask the polar -OH group, leading to increased lipophilicity and membrane permeability, and decreased water solubility compared to a non-bonded conformer. nih.gov
Reactivity: The hydrogen bond would decrease the availability of the phenolic proton for intermolecular interactions, potentially affecting its acidity (pKa). It could also influence the molecule's ability to act as a ligand, as the phenolic group would be sterically and electronically encumbered.
While definitive proof for this specific molecule requires spectroscopic or crystallographic data, the propensity for such interactions in similar structures is well-documented. rsc.orgresearchgate.net
| Interaction Type | Groups Involved | Potential Consequence |
|---|---|---|
| Hydrogen Bond | Phenolic -OH and Sulfonyl -O | - Stabilizes a specific conformation
|
| Steric Repulsion | Ortho-methoxy group and adjacent atoms | - Influences the preferred dihedral angle of the methoxyaryl ring relative to the C-S-C plane. |
Computational and Theoretical Investigations of 4 2 Methoxybenzene 1 Sulfonyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical and physical properties.
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. DFT calculations for diaryl sulfone frameworks, which include 4-(2-Methoxybenzene-1-sulfonyl)phenol, typically focus on optimizing the molecular geometry to find the most stable three-dimensional structure. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.
For the diaryl sulfone core, DFT studies reveal the geometry around the central sulfur atom, which is typically a distorted tetrahedron. The S=O bond lengths are characteristically short, indicating significant double-bond character, while the S-C bonds are longer. The presence of substituents, such as the methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the phenyl rings, can subtly alter these geometric parameters through electronic and steric effects. For instance, the B3LYP functional combined with a 6-311G+(d,p) basis set is a common level of theory for such analyses, providing a balance between accuracy and computational cost. nih.gov Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum. ysu.am
| Parameter | Typical Calculated Value for Diaryl Sulfone Core | Reference Method |
|---|---|---|
| S=O Bond Length | ~1.45 Å | DFT/B3LYP |
| S-C Bond Length | ~1.78 Å | DFT/B3LYP |
| O=S=O Bond Angle | ~120° | DFT/B3LYP |
| C-S-C Bond Angle | ~105° | DFT/B3LYP |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. masterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule is more likely to undergo chemical reactions. mdpi.com
In diaryl sulfone derivatives, the HOMO is typically distributed over the electron-rich phenyl ring, particularly one bearing an electron-donating group like a hydroxyl or methoxy group. Conversely, the LUMO is often localized on the sulfone group and the adjacent phenyl rings, as the sulfone moiety is a strong electron-withdrawing group. researchgate.net The introduction of substituents can tune the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactivity. mdpi.com DFT calculations at the B3LYP/6-31G(d) level are frequently employed to compute these FMO energies and related descriptors. nih.gov
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency. |
| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons. |
Conformational Analysis and Energy Landscapes of Sulfonylphenol Frameworks
Molecules with rotatable single bonds, such as the C-S bonds in diaryl sulfones, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation. For sulfonylphenol frameworks, the relative orientation of the two aryl rings is a key conformational feature.
Computational methods can map the potential energy surface by systematically rotating the dihedral angles of interest (e.g., C-S-C-C) and calculating the energy at each step. researchgate.net Studies on related diaryl-substituted compounds show that the preferred conformation is a result of the interplay between steric hindrance and weak intramolecular interactions, such as C-H···O hydrogen bonds. rsc.org For this compound, the ortho-methoxy group likely imposes significant steric constraints, influencing the rotational barrier and favoring a non-planar, twisted conformation to minimize steric repulsion. plos.org Long-range corrected DFT functionals, such as wB97XD, have been shown to be particularly effective for accurately predicting the conformational preferences in sulfone-containing molecules. ysu.am
Molecular Modeling and Simulation for Ligand-Target Interactions
Molecular modeling techniques are indispensable for predicting and analyzing how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. These methods are central to computer-aided drug design.
Molecular Docking Simulations for Binding Affinity Prediction with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The primary goals are to predict the binding mode and to estimate the binding affinity, often expressed as a docking score in units of kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction.
Diaryl sulfone derivatives have been extensively studied as inhibitors of various enzymes. For example, they are known to inhibit dihydropteroate (B1496061) synthase (DHPS) in bacteria and human topoisomerase II alpha (TopoIIα), a target in cancer therapy. nih.govnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be docked into the defined active site. The results would reveal the specific amino acid residues involved in the interaction, identifying key hydrogen bonds (e.g., with the phenol (B47542) -OH or sulfone S=O groups), hydrophobic interactions, and π-π stacking. nih.gov For instance, the sulfone oxygens commonly act as hydrogen bond acceptors, while the phenyl rings engage in hydrophobic and aromatic interactions. nih.gov
| Target Enzyme | Organism/Disease | Representative Sulfone Inhibitor Docking Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Dihydropteroate Synthase (DHPS) | E. coli (Bacterial Infections) | -8.0 to -10.0 | Arg, Lys, Ser |
| DNA Gyrase (1KZN) | Bacterial Infections | ~ -8.8 | Arg76, Asp73, Glu50 |
| Topoisomerase IIα | Cancer | -7.5 to -9.5 | Asn91, Asp94, Ser149 |
Note: The data presented are illustrative and based on studies of various diaryl sulfone derivatives, not specifically this compound.
Molecular Dynamics Simulations for Dynamic Interactions and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-protein complex in a simulated physiological environment. stanford.edu
An MD simulation typically starts with the best-docked pose from a molecular docking study. The complex is solvated in a water box with ions to mimic cellular conditions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, often on the nanosecond scale. nih.gov Analysis of the MD trajectory can confirm the stability of the binding pose, measure the persistence of key hydrogen bonds, and calculate the binding free energy using methods like MM/PBSA or MM/GBSA. nih.gov For a compound like this compound, MD simulations would be crucial to assess whether the interactions predicted by docking are maintained over time, thus validating its potential as a stable inhibitor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Response Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This approach is instrumental in predicting the activity of new or untested compounds, thereby streamlining the drug discovery process by prioritizing molecules with potential therapeutic effects.
For phenolic compounds like this compound, QSAR studies often focus on their antioxidant properties or other biological activities. nih.govresearchgate.net The models are constructed by calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. sysrevpharm.org These descriptors are then used as independent variables in statistical models to predict the dependent variable, which is the biological activity. sysrevpharm.orgscirp.org
The development of a robust QSAR model involves several key steps:
Data Set Curation: A diverse set of compounds with known biological activities is compiled to serve as the training and test sets for the model.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to build the QSAR model. researchgate.netsysrevpharm.org
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. scirp.orgnih.gov
In the context of this compound, a QSAR model could be developed to predict its inhibitory activity against a specific enzyme or its antioxidant capacity. The model would help in understanding which structural features are crucial for its activity and guide the design of more potent analogues.
Cheminformatics and Scaffold Analysis Applied to this compound
Cheminformatics involves the use of computational methods to analyze and interpret chemical data. Scaffold analysis is a key aspect of cheminformatics that focuses on the core structural frameworks of molecules.
The scaffold of a molecule is its core structure, which is obtained by removing all side chains. For this compound, the core scaffold could be considered as the diphenylsulfone moiety. Computational methods are used to generate and classify molecular scaffolds, helping to explore the vastness of chemical space and identify novel structural motifs with potential biological activity.
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering new lead compounds by modifying the core structure of a known active molecule. nih.govnih.gov
Scaffold Hopping: This involves replacing the central scaffold of a molecule with a different one while maintaining the original biological activity. nih.govresearchgate.net This can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. u-strasbg.fr
For this compound, these strategies could be employed to design novel analogues. For instance, the diphenylsulfone scaffold could be replaced with other diaryl linkers, or the methoxy and hydroxyl groups could be substituted with bioisosteric equivalents to explore the structure-activity relationship and optimize the compound's properties. nih.gov
The physicochemical properties of a compound play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile, which are key determinants of its efficacy and safety. nih.gov Computational methods are widely used to predict these properties, providing valuable information early in the drug discovery process. escholarship.orgresearchgate.net
logP: The logarithm of the partition coefficient between octanol (B41247) and water, logP, is a measure of a compound's lipophilicity. It influences the compound's ability to cross cell membranes and its distribution in the body.
pKa: The acid dissociation constant, pKa, determines the ionization state of a compound at a given pH, which affects its solubility, permeability, and interaction with biological targets.
For this compound, the predicted physicochemical properties can provide insights into its potential behavior in biological systems.
| Property | Predicted Value |
| Molecular Weight | 264.3 g/mol |
| logP | 2.5 |
| pKa (strongest acidic) | 8.8 |
| pKa (strongest basic) | -6.2 |
This data is computationally predicted and may vary from experimental values.
Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. researchgate.net They are the foundation of QSAR models and are crucial for understanding the relationship between a compound's structure and its biological activity. nih.gov
Descriptors can be classified into several categories:
Constitutional descriptors: These describe the basic composition of a molecule, such as the number of atoms, bonds, and rings.
Topological descriptors: These are derived from the 2D representation of a molecule and describe its connectivity.
Geometrical descriptors: These are calculated from the 3D structure of a molecule and include parameters like molecular surface area and volume.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of a molecule, such as orbital energies (HOMO and LUMO) and charge distributions. nih.gov
By analyzing the contribution of different molecular descriptors to the activity of this compound and its analogues, researchers can gain a deeper understanding of the key structural features that govern their biological effects. nih.govresearchgate.net This knowledge is invaluable for the rational design of new compounds with improved therapeutic potential.
Medicinal Chemistry Applications and Scaffold Based Design Research of 4 2 Methoxybenzene 1 Sulfonyl Phenol Derivatives
Role as a Privileged Scaffold or Pharmacophoric Fragment in Drug Discovery
The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.com These scaffolds provide a structural basis for the development of new drugs by allowing for the introduction of various functional groups to modulate activity and selectivity. The core structure of 4-(2-Methoxybenzene-1-sulfonyl)phenol, containing both a phenol (B47542) and a methoxybenzene ring linked by a sulfonyl group, possesses features characteristic of a privileged fragment.
The terminal phenoxy group, a key component of the title compound, is a well-established privileged moiety in medicinal chemistry. nih.govmdpi.com Its presence is crucial for the biological activity of numerous drugs across various therapeutic areas, including oncology, infectious diseases, and neurology. nih.govmdpi.com The phenol group can act as a hydrogen bond donor and acceptor, and its aromatic ring can engage in π-π stacking and hydrophobic interactions with biological targets. Similarly, the methoxybenzene moiety is a common feature in bioactive molecules, contributing to binding affinity and influencing metabolic stability. researchgate.net
The diarylsulfone core itself serves as a rigid linker that appropriately orients the two aromatic rings, which can then interact with different pockets of a target's binding site. This structural arrangement is found in inhibitors of various enzymes and receptors. For instance, a related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been identified as a potent and selective inhibitor of the 12-lipoxygenase enzyme, highlighting the potential of such structures in developing anti-inflammatory and anti-cancer agents. nih.gov The combination of these features suggests that the this compound framework is a promising starting point for designing libraries of compounds with diverse biological activities.
**5.2. Design Principles for Tailored Derivatives
The development of new therapeutic agents from a lead scaffold like this compound relies on systematic chemical modifications guided by established design principles. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties.
Rational drug design heavily depends on understanding the structure-activity relationships (SAR), which describe how modifications to a compound's chemical structure affect its biological activity. nih.gov For derivatives of this compound, SAR studies would involve systematically altering different parts of the molecule. Key modifications could include:
Phenolic Hydroxyl Group: The acidity and hydrogen-bonding capacity of the phenol can be modulated by introducing electron-withdrawing or electron-donating substituents on the phenol ring. The hydroxyl group could also be replaced with other functional groups like amines or thiols to probe for new interactions.
Methoxy (B1213986) Group: The position and number of methoxy groups on the second ring can be varied. This can influence the compound's conformation and its electronic properties.
Aromatic Rings: Introducing various substituents (e.g., halogens, alkyls, nitro groups) on either aromatic ring can impact lipophilicity, electronic distribution, and steric profile, thereby affecting binding affinity and selectivity. researchgate.net
Sulfonyl Linker: While the sulfonyl group provides a rigid linkage, it could be replaced by other linkers like a sulfonamide to introduce different geometries and hydrogen-bonding capabilities.
An example of SAR in a related scaffold can be seen in the development of 12-lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide structure. In that study, modifications to the benzenesulfonamide (B165840) ring and the benzylamine (B48309) portion led to the identification of compounds with nanomolar potency and excellent selectivity. nih.gov
Lead-oriented synthesis focuses on the creation of compound libraries with "drug-like" physicochemical properties from the outset. berkeley.edu This approach aims to produce molecules that are more likely to become successful drug candidates by avoiding properties associated with poor pharmacokinetics or toxicity. Starting with the this compound scaffold, lead-oriented synthesis would involve combining it with a variety of building blocks in a controlled manner to generate a library of derivatives. The synthetic strategies would be designed to yield compounds within a specific range of molecular weight, lipophilicity (logP), and polar surface area, which are key determinants of drug-likeness. This method prioritizes the quality of the compounds in the library over sheer quantity, increasing the efficiency of the hit-to-lead process.
Chemical space refers to the vast multidimensional realm of all possible small molecules. escholarship.orgnih.gov Exploring this space is crucial for discovering novel bioactive compounds. Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate libraries of structurally diverse and complex molecules from a common starting material. scispace.comnih.gov
Applying DOS to the this compound scaffold would involve multi-step reaction sequences where the reaction pathways are diverged to create a wide range of different molecular frameworks, not just variations on the original scaffold. scispace.com This could involve reactions that transform the aromatic rings into different heterocyclic systems or that modify the sulfonyl linker to create entirely new molecular shapes. The goal of DOS is to populate unexplored regions of chemical space with compounds that may interact with novel biological targets or exhibit new mechanisms of action. scispace.comrsc.org
Investigation of Biological Target Modulation Mechanisms (General Studies)
Understanding how a compound or its derivatives interact with biological targets is fundamental to medicinal chemistry. For derivatives of this compound, this involves a range of biochemical and biophysical assays to elucidate their mechanism of action.
The structural motifs within this compound—phenol, sulfonamide-like diarylsulfone—are present in many known enzyme inhibitors. researchgate.netresearchgate.netsigmaaldrich.com Consequently, derivatives of this scaffold are rational candidates for screening against various enzyme classes.
Phenol-containing compounds are known to inhibit enzymes like carbonic anhydrases by anchoring to the zinc-bound water molecule in the active site. researchgate.netsigmaaldrich.com Sulfonamides are classic inhibitors of carbonic anhydrases and have also shown activity against other enzymes like monoamine oxidases. researchgate.net For example, a study of 4-(2-methyloxazol-4-yl)benzenesulfonamide revealed selective inhibition of monoamine oxidase B (MAO-B), with molecular docking suggesting that the sulfonamide group interacts with residues in the enzyme's substrate cavity. researchgate.net
Kinetic studies are essential to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibition constants (Kᵢ or IC₅₀). nih.gov Such studies, combined with molecular docking and X-ray crystallography, can provide detailed insights into the binding mode of the inhibitors and the key interactions they form with the enzyme's active site. This information is invaluable for further rational design and optimization of the inhibitors.
Below is a table summarizing the inhibitory activities of compounds containing similar structural motifs against various enzymes, illustrating the potential of the this compound scaffold.
| Compound Class/Scaffold | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase (12-LOX) | Nanomolar (nM) range | nih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B (MAO-B) | 3.47 µM | researchgate.net |
| 2-hydroxy-4-methoxybenzohydrazide derivative (4d) | Tyrosinase | 7.57 µM | nih.gov |
| Methoxy-substituted benzoic acids | Carbonic Anhydrase I, II, IX, XII | Submicromolar to low micromolar range | sigmaaldrich.com |
Receptor Binding Profile Investigations
The interaction of small molecules with biological receptors is a cornerstone of drug discovery. For analogues of this compound, the phenolic hydroxyl group and the sulfonyl group are key pharmacophoric features that can engage in various non-covalent interactions with receptor binding sites.
Research on related phenolic compounds has demonstrated their potential to interact with a range of receptors. For instance, studies on thieno[2,3-d]pyrimidine (B153573) derivatives with a phenol moiety have elucidated their binding to the estrogen receptor α (ERα). In these studies, the position of the hydroxyl group on the phenyl ring was found to be a critical determinant of binding affinity. A para-phenol analogue exhibited significantly higher binding affinity and agonist activity compared to a meta-phenol counterpart. chemrxiv.org X-ray crystallography revealed that the phenolic oxygen can form crucial hydrogen bonds with amino acid residues such as glutamic acid (E353) and arginine (R394) within the receptor's ligand-binding pocket. chemrxiv.org
Molecular dynamics simulations of these ligand-receptor complexes have further shown that the stability of the interaction is influenced by the precise positioning of the phenol. chemrxiv.org A para-phenol derivative was observed to form a more stable complex with the ERα ligand-binding domain, correlating with its higher biological activity. chemrxiv.org These findings underscore the importance of the phenol group's placement for optimal receptor engagement.
The acidity (pKa) of the phenol group is another factor that can influence its interaction with receptors, as it dictates its ability to act as a hydrogen bond donor or acceptor. chemrxiv.org The electronic environment created by the methoxybenzene-1-sulfonyl group in this compound would modulate the pKa of its phenolic proton, thereby influencing its binding characteristics to potential target receptors.
Table 1: Key Interactions of Phenolic Ligands with Estrogen Receptor α
| Interacting Residue | Type of Interaction | Significance |
| Glutamic Acid (E353) | Hydrogen Bond | Anchors the ligand in the binding pocket. chemrxiv.org |
| Arginine (R394) | Hydrogen Bond | Contributes to the stability of the ligand-receptor complex. chemrxiv.org |
| Phenylalanine (F404) | Hydrophobic Interaction | Enhances binding affinity through non-polar contacts. chemrxiv.org |
Modulation of Biological Pathways
Compounds containing the sulfonylphenol scaffold have been investigated for their ability to modulate various biological pathways, often those implicated in inflammation and neurodegeneration.
One area of significant research is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. A structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a selective STAT3 inhibitor. nih.govmdpi.com This compound has demonstrated anti-inflammatory properties in various disease models. nih.govmdpi.com In studies related to Parkinson's disease, MMPP was shown to protect against neurodegeneration by attenuating neuroinflammation through the inhibition of STAT3 activation. nih.govmdpi.com This inhibition was also linked to the monoamine oxidase B (MAO-B) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com
Furthermore, MMPP has been shown to inhibit the expression of neuroinflammatory proteins such as ionized calcium-binding adapter molecule 1 (Iba1), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP). nih.govmdpi.com The anti-inflammatory effects of MMPP have also been observed in human monocytic cells, where it was found to mitigate inflammatory responses by inhibiting the protein kinase Cδ (PKCδ), c-Jun N-terminal kinase (JNK), and activator protein-1 (AP-1) pathways. researchgate.net
The sulfonyl group, a key feature of this compound, is a common moiety in a wide range of FDA-approved drugs, including sulfonamide antibiotics. nih.govnih.gov This highlights the versatility of sulfur-containing scaffolds in modulating biological processes. nih.gov
Table 2: Biological Pathways Modulated by a Sulfonylphenol Analogue (MMPP)
| Pathway | Effect of Modulation | Therapeutic Implication |
| STAT3 | Inhibition of activation | Anti-inflammatory, Neuroprotective nih.govmdpi.com |
| MAPK | Dependent inhibition of STAT3 | Attenuation of neuroinflammation nih.govmdpi.com |
| PKCδ/JNK/AP-1 | Inhibition of activation | Mitigation of inflammatory responses researchgate.net |
Emerging Research Areas in Medicinal Chemistry for Sulfonylphenol Analogues
The sulfonylphenol scaffold and its bioisosteres continue to be explored in innovative areas of medicinal chemistry. The inherent properties of the sulfonyl group, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, make it a valuable component in the design of new therapeutic agents.
A significant emerging trend is the use of sulfoximines, which are mono-aza analogues of sulfones, in drug design. researchgate.netchemrxiv.orgyoutube.com The replacement of a sulfone with a sulfoximine (B86345) has been a successful strategy in the lead optimization of several clinical candidates. chemrxiv.org Sulfoximines offer a three-dimensional exit vector that can be exploited to explore additional binding interactions with a target protein.
The versatility of sulfur-containing scaffolds is also being leveraged in the development of novel therapeutic modalities, including:
Proteolysis Targeting Chimeras (PROTACs): These are bifunctional molecules that induce the degradation of specific proteins. The sulfonyl group can be incorporated into the linker or the ligand portions of PROTACs. researchgate.netyoutube.com
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic agent is linked to an antibody that targets cancer cells. Sulfonyl-containing linkers can be used to attach the drug to the antibody. researchgate.netyoutube.com
Covalent Inhibitors: The sulfonyl group can be part of a "warhead" that forms a covalent bond with the target protein, leading to irreversible inhibition. researchgate.netyoutube.com
The development of novel synthetic methodologies for creating sulfur-containing compounds, including the use of flow chemistry, is also an active area of research that promises to accelerate the discovery of new drugs based on the sulfonylphenol scaffold. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies in Research of 4 2 Methoxybenzene 1 Sulfonyl Phenol
Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry)
No specific NMR, FT-IR, UV-Vis, or mass spectrometry data for 4-(2-Methoxybenzene-1-sulfonyl)phenol was found.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC, TLC)
No established HPLC, GC, or TLC methods specifically for the analysis of this compound were identified.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
No published X-ray crystallographic data for this compound was located.
Future Research Directions and Outlook for 4 2 Methoxybenzene 1 Sulfonyl Phenol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of diaryl sulfones, including 4-(2-Methoxybenzene-1-sulfonyl)phenol, has traditionally relied on methods that can be improved in terms of efficiency, cost-effectiveness, and environmental impact. Future research should focus on developing novel and sustainable synthetic routes.
Recent advancements in organic synthesis offer several promising strategies. Palladium-catalyzed three-component coupling reactions, for instance, provide a convergent approach to construct a wide array of aryl sulfones from readily available starting materials. chemistryviews.org Transition-metal-free methods are also gaining traction, offering an alternative that avoids the use of expensive and potentially toxic metal catalysts. organic-chemistry.org
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Palladium-Catalyzed Coupling | High efficiency, broad substrate scope | Development of more active and stable catalysts, exploration of new coupling partners. chemistryviews.org |
| Transition-Metal-Free Synthesis | Avoids expensive and toxic metals, milder reaction conditions | Discovery of new reagents and reaction pathways, expansion of substrate scope. organic-chemistry.org |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources | Synthesis in aqueous media, use of biodegradable solvents, development of catalytic methods. tandfonline.comsci-hub.sersc.orgresearchgate.netrsc.org |
| Mechanochemistry | Solvent-free, energy-efficient, rapid reactions | Optimization of reaction conditions, scalability of the process. rsc.org |
Integration of Advanced Computational Approaches for Predictive Design
The integration of advanced computational tools is poised to revolutionize the design and discovery of novel analogs of this compound with enhanced biological activities. Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and predictive modeling can provide valuable insights into the interactions of these compounds with biological targets and help in the rational design of more potent and selective molecules. nih.govnih.govnih.gov
Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of various enzymes, providing a structural basis for their inhibitory activity. nih.govmdpi.comnih.gov This information can guide the design of new analogs with improved binding affinities. QSAR models can establish a mathematical relationship between the structural features of a series of compounds and their biological activities, enabling the prediction of the activity of untested compounds. nih.gov
Predictive modeling, including the use of machine learning and deep learning algorithms, can further enhance the accuracy of bioactivity prediction. nih.govresearchgate.netconsensus.appyoutube.com These models can be trained on large datasets of known bioactive molecules to identify key structural features responsible for a particular biological effect. By applying these models to virtual libraries of this compound derivatives, researchers can prioritize the synthesis and testing of the most promising candidates, thereby accelerating the drug discovery process.
| Computational Technique | Application in Drug Design | Potential Impact |
| Molecular Docking | Predicting binding modes and affinities with target proteins. | Rational design of more potent and selective inhibitors. nih.govmdpi.comnih.gov |
| QSAR Modeling | Establishing structure-activity relationships. | Predicting the biological activity of novel compounds. nih.gov |
| Predictive Modeling | Utilizing machine learning to forecast bioactivity. | Prioritizing synthesis of promising candidates, reducing time and cost of discovery. nih.govnih.govresearchgate.netconsensus.appyoutube.com |
Expansion of Research into Diverse Biological Target Classes
The diaryl sulfone scaffold is present in a wide range of biologically active molecules, suggesting that this compound and its derivatives may interact with a diverse array of biological targets. researchgate.net Future research should aim to expand the investigation of this compound into new and underexplored therapeutic areas.
One promising area is the development of enzyme inhibitors. Diaryl sulfides and sulfones have shown inhibitory activity against enzymes such as trypanothione (B104310) reductase, which is a key target in the development of drugs against parasitic diseases. nih.gov Furthermore, derivatives of usnic acid containing sulfide (B99878), sulfoxide, and sulfone moieties have been identified as inhibitors of human tyrosyl-DNA phosphodiesterases 1 and 2 (TDP1 and TDP2), which are involved in DNA repair and are potential targets for cancer therapy. mdpi.com Aryl sulfonyl hydrazones have also been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov
Beyond enzyme inhibition, the diaryl sulfone core has been incorporated into compounds with a variety of other biological activities. For example, some diaryl sulfone derivatives have shown potential as anticancer agents by targeting tubulin polymerization. nih.gov Others have been investigated as neuroprotective agents with anti-inflammatory and antioxidant properties. mdpi.com The structural similarities to other bioactive molecules suggest that derivatives of this compound could also be explored as potential anti-HIV agents. nih.gov
| Biological Target Class | Therapeutic Area | Rationale |
| Enzyme Inhibition | Infectious Diseases, Cancer | Diaryl sulfones are known to inhibit various enzymes crucial for pathogen survival and cancer cell proliferation. nih.govmdpi.com |
| Tubulin Polymerization | Cancer | The diaryl sulfone scaffold can mimic the structure of known tubulin inhibitors. nih.gov |
| Neuroinflammation and Oxidative Stress | Neurodegenerative Diseases | Styryl sulfone derivatives have demonstrated neuroprotective effects. mdpi.com |
| Reverse Transcriptase | HIV/AIDS | Indolyl aryl sulfones are a class of non-nucleoside reverse transcriptase inhibitors. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Methoxybenzene-1-sulfonyl)phenol, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via sulfonylation of 2-methoxyphenol using a sulfonyl chloride derivative under controlled acidic conditions. Key intermediates include 2-methoxybenzenesulfonyl chloride, formed by reacting 2-methoxyphenol with chlorosulfonic acid. Purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) is recommended to confirm intermediate formation .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-) reveals characteristic peaks: δ 7.8–7.6 (aromatic protons adjacent to sulfonyl), δ 6.9–6.7 (methoxy-substituted aromatic protons), and δ 3.8 (methoxy singlet). C NMR confirms sulfonyl (C-SO) at ~125 ppm and methoxy at ~55 ppm.
- FT-IR : Strong absorption bands at 1350 cm (asymmetric S=O stretch) and 1150 cm (symmetric S=O stretch) confirm the sulfonyl group.
- HPLC : Use a C18 column with a methanol/water (70:30) mobile phase to assess purity (retention time ~8.2 min) .
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodological Answer : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and test concentrations from 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) after 18–24 hrs incubation. Confirm bactericidal activity via colony-forming unit (CFU) counts .
Advanced Research Questions
Q. How can researchers optimize Friedel-Crafts sulfonylation to minimize by-product formation during synthesis?
- Methodological Answer :
- Catalyst Selection : Use anhydrous AlCl (1.2 equiv) in dichloromethane at 0–5°C to control exothermic reactions.
- Solvent Purity : Ensure solvents are dried over molecular sieves to prevent hydrolysis of sulfonyl chloride.
- Reaction Monitoring : Employ in-situ FT-IR to track sulfonyl chloride consumption. Quench excess reagents with ice-cold NaHCO to avoid over-sulfonation.
- By-product Mitigation : Column chromatography (silica gel, gradient elution with hexane → ethyl acetate) effectively separates sulfonated products from diaryl sulfone by-products .
Q. How can discrepancies in NMR data due to rotational isomerism in the sulfonyl group be resolved?
- Methodological Answer : Rotational isomerism around the sulfonyl group may split NMR signals. To address this:
- Use variable-temperature H NMR (25–60°C) to coalesce split peaks and calculate energy barriers.
- Apply 2D NOESY to identify spatial proximity between methoxy protons and sulfonyl oxygen atoms.
- Compare computed NMR spectra (DFT/B3LYP/6-311+G(d,p)) with experimental data to validate conformational preferences .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to elucidate the role of the sulfonyl group in bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups on the sulfonyl-attached benzene ring.
- Biological Testing : Assess cytotoxicity (MTT assay) and enzyme inhibition (e.g., cyclooxygenase-2) across analogs.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions between the sulfonyl group and target proteins (e.g., COX-2 active site).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ constants) with bioactivity trends .
Q. How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy (λ = 270 nm).
- pH-Dependent Studies : Test solubility at pH 2–12 to assess ionization effects (sulfonyl group pKa ~1.5; phenolic OH pKa ~10).
- Co-solvent Systems : Explore PEG-400/water mixtures to enhance aqueous solubility for biological assays.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
